molecular formula C25H33N3O4S B2913652 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide CAS No. 898461-40-0

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No.: B2913652
CAS No.: 898461-40-0
M. Wt: 471.62
InChI Key: GCKUYAJIZDJSLF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing ethanediamide derivative with a molecular formula of C25H33N3O4S and a molecular weight of 471.6 g/mol . Its structure features a 2,5-dimethylbenzenesulfonyl group attached to a piperidine ring, which is further linked via an ethyl bridge to an ethanediamide moiety substituted with a 2,4-dimethylphenyl group. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with substituted anilines or amines, as inferred from analogous synthetic pathways in the literature .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17-9-11-22(20(4)15-17)27-25(30)24(29)26-13-12-21-7-5-6-14-28(21)33(31,32)23-16-18(2)8-10-19(23)3/h8-11,15-16,21H,5-7,12-14H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKUYAJIZDJSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the ethanediamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and piperidine ring may play crucial roles in binding to biological receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including piperidine cores, sulfonamide/amide linkages, or substituted aromatic groups. Key differences in substituents and their implications are highlighted:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (898461-13-7) C25H33N3O4S 471.6 2,5-dimethylbenzenesulfonyl; 2,4-dimethylphenyl Bulky hydrophobic groups may enhance membrane permeability.
N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (898450-31-2) C18H27N3O5S 397.5 4-methylbenzenesulfonyl; 2-hydroxyethyl Hydroxyethyl group increases polarity, potentially improving solubility.
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide (2309747-62-2) C18H28F3N3O2 375.4 Trifluoroethyl; cyclohexenyl Fluorinated groups enhance metabolic stability; cyclohexenyl adds steric bulk.

Key Observations

Substituent Effects on Hydrophobicity :

  • The target compound’s 2,5-dimethylbenzenesulfonyl and 2,4-dimethylphenyl groups contribute to its high molecular weight (471.6) and hydrophobicity compared to the hydroxyethyl-substituted analogue (397.5) .
  • The trifluoroethyl group in the third compound (CAS 2309747-62-2) introduces electronegativity, which may improve binding affinity to hydrophobic enzyme pockets .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods used for N-phenyl-N-(piperidin-4-yl)propionamide derivatives , where piperidine intermediates are functionalized via sulfonylation or alkylation .
  • In contrast, N-(2-hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS 898450-31-2) may involve hydroxyl group protection/deprotection steps, as seen in enkephalin analogue syntheses .

The hydroxyethyl-substituted compound (CAS 898450-31-2) may mimic endogenous peptides due to its polar group, akin to enkephalin derivatives modified for enhanced bioavailability .

Table 2: Functional Group Impact on Properties

Functional Group Target Compound Hydroxyethyl Analogue Trifluoroethyl Analogue
Sulfonamide 2,5-dimethylbenzenesulfonyl (electron-withdrawing) 4-methylbenzenesulfonyl (moderate EWG) Absent
Amide Substituent 2,4-dimethylphenyl (hydrophobic) 2-hydroxyethyl (polar) Cyclohexenyl (bulky)
Predicted Solubility Low (hydrophobic) Moderate (polar group) Low (fluorinated)

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s synthesis may require rigorous purification, as seen in analogous piperidine derivatives purified via silica chromatography .
  • Data Gaps : Physicochemical properties (e.g., melting point, solubility) and biological activity data are absent in the provided evidence, necessitating further experimental validation.
  • Regulatory Considerations : Ethyl phenyl(piperidin-2-yl)acetate () is regulated under drug laws, suggesting structural analogs of the target compound may face similar scrutiny .

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and a sulfonamide moiety, suggests potential biological activities that merit detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C25H33N3O4S
  • Molecular Weight : 471.6 g/mol
  • CAS Number : 898461-38-6

The compound features a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride. This structural arrangement is indicative of its potential utility in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory properties : Potentially inhibiting enzymes involved in inflammatory responses.
  • Antibacterial activity : Similar compounds have shown effectiveness against various bacterial strains.

In Vitro Studies

A study conducted on related sulfonamide derivatives indicated that compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive bacteria. The specific inhibitory effects on bacterial growth were attributed to the sulfonamide moiety's ability to interfere with folic acid synthesis in bacteria.

Case Studies

  • Case Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of the compound in vitro.
    • Findings : The compound showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in human cell lines exposed to inflammatory stimuli.
  • Case Study on Antibacterial Activity :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antibacterial agent.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide898407-12-0Similar piperidine structureModerate antibacterial
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide898461-38-6Variation in aryl substituentsStrong anti-inflammatory
N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide860788-11-0Contains methoxy groupsHigh antibacterial activity

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